![molecular formula C18H14N2O4S B4183977 N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide](/img/structure/B4183977.png)
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide
Vue d'ensemble
Description
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a synthetic compound that belongs to the class of thienylfuramides.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act on multiple pathways in the body. DMPT has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. This inhibition leads to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. DMPT has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, DMPT can reduce inflammation in the body.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in the body, and protect against neurodegenerative diseases. DMPT has also been shown to increase the activity of the antioxidant enzyme, superoxide dismutase, which can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well established. However, there are also limitations to using DMPT in lab experiments. It has been shown to have cytotoxic effects, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DMPT. One area of research is to further investigate its anticancer properties and its potential as a cancer therapy. Another area of research is to investigate its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Conclusion:
DMPT is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. While its mechanism of action is not fully understood, it has been extensively studied, and its properties are well established. Future research on DMPT will likely focus on its potential as a cancer therapy, its neuroprotective properties, and its mechanism of action.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties, with studies indicating that it induces apoptosis in cancer cells. DMPT has also been shown to have anti-inflammatory properties, with studies indicating that it inhibits the production of pro-inflammatory cytokines. Additionally, DMPT has been shown to have neuroprotective properties, with studies indicating that it protects against neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-22-14-6-5-11(8-16(14)23-2)13-10-25-18(12(13)9-19)20-17(21)15-4-3-7-24-15/h3-8,10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLWDGQORRPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4183923.png)
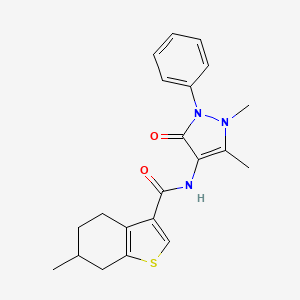
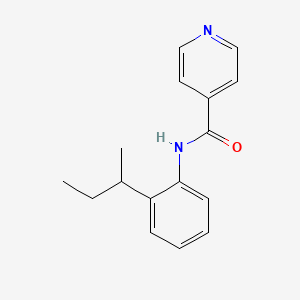
![ethyl 5-acetyl-4-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183955.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B4183963.png)
![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4183969.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)propanamide](/img/structure/B4183974.png)
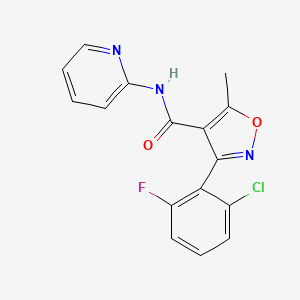
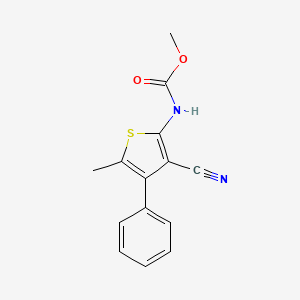
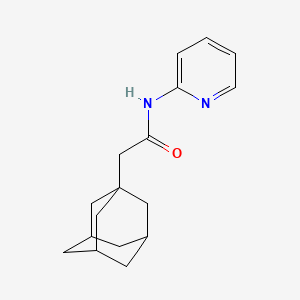
![2-[(2-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4183999.png)
![4-cyano-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxamide](/img/structure/B4184000.png)